molecular formula C12H16BrNO B093086 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine CAS No. 1081-73-8

1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

Cat. No.: B093086
CAS No.: 1081-73-8
M. Wt: 270.17 g/mol
InChI Key: YDWKSSWZGXRQET-UHFFFAOYSA-N
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Description

1-(2-(4-Bromophenoxy)ethyl)pyrrolidine (CAS 1081-73-8) is a high-purity chemical intermediate with significant utility in medicinal chemistry and drug discovery research. This compound, with the molecular formula C12H16BrNO and a molecular weight of 270.169 g/mol, is characterized as a colorless or light yellow liquid . Its structure features a pyrrolidine moiety linked to a 4-bromophenoxy group via an ethyl chain, making it a valuable building block for the synthesis of more complex molecules. A prominent and emerging application for this compound is its use as a key synthetic intermediate in the development of ATP-competitive kinase inhibitors . Specifically, it has been utilized in a convergent synthesis strategy to create targeted-focused libraries of pyrazolopyrimidine-based compounds, which are investigated as potent and selective AMP-activated protein kinase (AMPK) inhibitors . AMPK is a critical therapeutic target for metabolic, inflammatory, neurodegenerative diseases, and cancer, making research tools for its inhibition highly valuable . The compound serves as the essential "phenoxy-alkylamine" fragment that allows for maximal diversification in these inhibitor libraries, enabling researchers to explore structure-activity relationships and optimize for activity and selectivity . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16BrNO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWKSSWZGXRQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148408
Record name N-(2-(p-Bromophenoxy)ethyl)pyrrolidine
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Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1081-73-8
Record name 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine
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Record name N-(2-(p-Bromophenoxy)ethyl)pyrrolidine
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Record name N-(2-(p-Bromophenoxy)ethyl)pyrrolidine
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Record name N-(2-(p-bromophenoxy)ethyl)pyrrolidine
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Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

The synthesis of this compound can be achieved through established chemical reactions, with procedural variations allowing for optimization of yield and purity.

Established Synthetic Routes and Procedural Variations

The most common and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 4-bromophenol (4-bromophenoxide) is reacted with a 1-(2-haloethyl)pyrrolidine, typically 1-(2-chloroethyl)pyrrolidine.

The general reaction is as follows:

4-Bromophenol + Base → Sodium 4-bromophenoxide

Sodium 4-bromophenoxide + 1-(2-Chloroethyl)pyrrolidine → this compound + Sodium Chloride

A typical laboratory procedure involves dissolving 4-bromophenol in a suitable solvent, such as ethanol or dimethylformamide (DMF), and treating it with a strong base like sodium hydroxide or sodium hydride to generate the phenoxide in situ. Subsequently, 1-(2-chloroethyl)pyrrolidine hydrochloride is added, and the reaction mixture is heated to facilitate the SN2 reaction. nih.gov The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, an aqueous workup is performed to remove inorganic byproducts, followed by extraction with an organic solvent and purification of the product, often through distillation under reduced pressure or column chromatography.

Reactant 1Reactant 2BaseSolventTypical Conditions
4-Bromophenol1-(2-Chloroethyl)pyrrolidine hydrochlorideSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Ethanol, DMF, AcetoneReflux, 11-20 hours
4-Bromophenol1-(2-Bromoethyl)pyrrolidine hydrobromideSodium Hydride (NaH)Tetrahydrofuran (THF)Room temperature to reflux

Procedural variations can include the use of different bases, solvents, and leaving groups on the ethylpyrrolidine moiety to optimize the reaction conditions. For instance, using a stronger base like sodium hydride in an aprotic solvent like THF can lead to a more rapid and complete reaction at lower temperatures. Phase-transfer catalysts can also be employed to facilitate the reaction in a biphasic system.

Utilization in Grignard Reagent Formation

The presence of a bromine atom on the aromatic ring of this compound allows for the formation of a Grignard reagent. This transformation is achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). wikipedia.org

The formation of the Grignard reagent is depicted below:

This compound + Mg → (4-((2-(Pyrrolidin-1-yl)ethoxy)phenyl))magnesium bromide

This Grignard reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles. For instance, it can react with aldehydes and ketones to form secondary and tertiary alcohols, respectively. Reaction with carbon dioxide, followed by an acidic workup, yields a carboxylic acid. wisc.edu The pyrrolidinoethoxy moiety generally remains intact under the conditions of Grignard reagent formation and subsequent reactions, making this a useful strategy for introducing this functional group into more complex molecules. byjus.com

ElectrophileProduct after Acidic Workup
Formaldehyde(4-((2-(Pyrrolidin-1-yl)ethoxy)phenyl))methanol
Aldehyde (RCHO)1-(4-((2-(Pyrrolidin-1-yl)ethoxy)phenyl))-1-alkanol
Ketone (R₂C=O)2-(4-((2-(Pyrrolidin-1-yl)ethoxy)phenyl))-2-alkanol
Carbon Dioxide (CO₂)4-((2-(Pyrrolidin-1-yl)ethoxy))benzoic acid

Adaptation of the Mitsunobu Reaction for Synthesis

While less common than the Williamson ether synthesis for this particular compound, the Mitsunobu reaction represents an alternative pathway for the formation of the ether linkage in this compound. This reaction allows for the coupling of an alcohol with a nucleophile, in this case, 4-bromophenol, using a phosphine reagent (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

The reaction would proceed as follows:

4-Bromophenol + 1-(2-Hydroxyethyl)pyrrolidine + PPh₃ + DEAD → this compound + Ph₃P=O + EtO₂CNHNHCO₂Et

The Mitsunobu reaction is known for its mild reaction conditions and stereochemical inversion at the alcohol carbon center, although the latter is not relevant for the synthesis of this particular achiral compound. The choice of this method might be advantageous when the starting materials are sensitive to the more basic conditions of the Williamson ether synthesis.

Role as a Synthetic Intermediate

This compound serves as a crucial building block in the synthesis of more elaborate molecules, particularly in the pharmaceutical industry.

Precursor in Lasofoxifene Synthesis

The structure of this compound is closely related to a key side chain found in a class of drugs known as Selective Estrogen Receptor Modulators (SERMs). One notable example is Lasofoxifene, a non-steroidal SERM that has been investigated for the prevention and treatment of osteoporosis and other conditions.

The synthesis of related compounds such as Nafoxidine involves the coupling of a phenolic intermediate with 1-(2-chloroethyl)pyrrolidine hydrochloride. nih.gov This strongly suggests that this compound, or its Grignard reagent, can be utilized in a similar capacity in the synthesis of Lasofoxifene and its analogs. The pyrrolidinoethoxy side chain is a common feature in many SERMs and is crucial for their biological activity.

Building Block for Advanced Molecular Structures

Beyond its application in the synthesis of SERMs, the versatile functionalities of this compound make it a valuable precursor for a variety of advanced molecular structures. The aryl bromide can participate in a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse substituents at the 4-position of the phenoxy ring.

Methodological Advancements in Pyrrolidine-Containing Compound Synthesis

Recent decades have witnessed a surge in the development of novel and advanced methodologies for constructing the pyrrolidine (B122466) scaffold. These methods provide powerful tools for accessing structurally diverse and complex pyrrolidine derivatives with high efficiency and selectivity. Key advancements include transition-metal-catalyzed reactions, multicomponent reactions, and novel cycloaddition strategies.

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyrrolidines are no exception. Catalysts based on iridium, copper, and other metals have enabled new types of cyclization and cycloaddition reactions.

An innovative approach involves the iridium-catalyzed reductive generation of azomethine ylides from stable and widely available tertiary amides and lactams. acs.orgnih.govunife.it This method utilizes Vaska's complex [IrCl(CO)(PPh3)2] and a silane reductant to form the ylide, which then undergoes a [3+2] dipolar cycloaddition with an alkene. acs.orgnih.govunife.it This strategy is notable for its mild reaction conditions and its ability to generate a broad range of stabilized and unstabilized azomethine ylides, leading to highly substituted pyrrolidines. acs.orgnih.gov

Table 1: Iridium-Catalyzed Reductive [3+2] Cycloaddition of Amides
Amide SubstrateAlkene PartnerCatalystReductantYieldDiastereomeric Ratio (dr)Reference
N-benzyl-N-methyl-2-phenylacetamideN-phenylmaleimideVaska's complex (1 mol%)TMDS95%>20:1 acs.org
N-benzyl-N-methyl-2-(4-methoxyphenyl)acetamideDimethyl fumarateVaska's complex (1 mol%)TMDS85%15:1 acs.org
1-benzoylpyrrolidin-2-oneMethyl acrylateVaska's complex (1 mol%)TMDS71%10:1 nih.gov

TMDS: Tetramethyldisiloxane

Copper-catalyzed intramolecular C-H amination represents another significant advancement. This method allows for the direct formation of C-N bonds, providing a streamlined route to pyrrolidines from N-halide amides. nih.govacs.org The reaction typically employs a copper complex with a tris(pyrazolyl)borate ligand to catalyze the cyclization, effectively converting a linear amide into a cyclic pyrrolidine structure. nih.govacs.orgresearchgate.net This approach is powerful for its ability to functionalize otherwise inert C-H bonds. nih.gov

[3+2] Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful and widely used methods for constructing the pyrrolidine ring, allowing for the creation of multiple stereocenters in a single step. rsc.orgacs.org Recent advancements have focused on developing catalytic and asymmetric versions of this reaction to control enantioselectivity. rsc.orgnih.gov

These reactions often generate the transient azomethine ylide in situ from the condensation of an α-amino acid with an aldehyde or ketone. mdpi.com The choice of metal catalyst (e.g., Ag, Cu, Li) and chiral ligand is crucial for achieving high diastereo- and enantioselectivity. acs.org For instance, copper(I)-catalyzed asymmetric cycloadditions have been successfully used to synthesize novel fluorinated pyrrolidines, which are of interest for their potential biological activities. nih.gov

Table 2: Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis
Azomethine Ylide PrecursorDipolarophileCatalyst SystemYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Glycine methyl ester / BenzaldehydeDimethyl maleateCu(I)-TF-BiphamPhos96%>20:197% nih.gov
Sarcosine / IsatinN-PhenylmaleimideAgOAc / (R)-DM-SEGPHOS99%>95:598% rsc.org
α-Imino esterN-tert-ButanesulfinylazadieneAg2CO383%>95:5N/A acs.org

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have emerged as a highly efficient tool for synthesizing complex molecules like pyrrolidines. nih.govacs.orgtandfonline.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. tandfonline.com

Various MCRs have been developed for pyrrolidine synthesis, often involving the in situ generation of an azomethine ylide followed by a cycloaddition. tandfonline.com For example, a one-pot, three-component reaction of an aldehyde, an amino acid, and a dipolarophile can yield highly substituted pyrrolidines. organic-chemistry.org These reactions can be promoted by Lewis acids like Yb(OTf)3 or proceed under catalyst-free conditions, making them versatile and adaptable. tandfonline.comorganic-chemistry.org

Novel Skeletal Reorganization Strategies

Among the most cutting-edge developments is the synthesis of pyrrolidines through skeletal reorganization of more abundant heterocycles. A recently reported photo-promoted ring contraction of pyridines offers a novel entry into the pyrrolidine core. osaka-u.ac.jpresearchgate.netsemanticscholar.orgnih.gov This reaction uses a silylborane reagent and photochemical activation to transform the six-membered pyridine ring into a five-membered pyrrolidine derivative bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.netresearchgate.net This method is significant as it utilizes cheap and readily available starting materials to access complex and valuable pyrrolidine building blocks. osaka-u.ac.jpnih.gov

These advanced methodologies highlight the dynamic nature of modern organic synthesis. While classical methods remain relevant for synthesizing simpler structures like this compound, the ongoing development of catalytic and mechanistically novel reactions continues to expand the toolkit available to chemists for constructing complex and functionally diverse pyrrolidine-containing molecules.

Structural Elucidation and Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine, both ¹H and ¹³C NMR have been employed to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded in DMSO-d₆. The aromatic protons on the 4-bromophenoxy group exhibit distinct signals, appearing as doublets at δ 7.38 (d, J = 9.0 Hz, 2H) and δ 6.86 (d, J = 9.0 Hz, 2H), characteristic of a para-substituted benzene ring. The ethoxy and pyrrolidine (B122466) moieties also show characteristic signals. The protons of the ethyl bridge appear as triplets at δ 4.03 (t, J = 5.9 Hz, 2H) and δ 2.73 (t, J = 5.9 Hz, 2H). The pyrrolidine ring protons are observed as multiplets in the regions of δ 2.45–2.38 (m, 4H) and δ 1.69–1.60 (m, 4H) researchgate.net.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound, also recorded in DMSO, shows the aromatic carbons with signals at δ 157.80, 132.01, 116.75, and 111.81. The carbons of the ethyl linker and the pyrrolidine ring are found at δ 64.76, 56.93, 53.82, and 23.07 researchgate.net.

¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆
Assignment¹H Chemical Shift (δ, ppm)Multiplicity (J, Hz)Integration¹³C Chemical Shift (δ, ppm)
Ar-H7.38d (9.0)2H157.80, 132.01, 116.75, 111.81
Ar-H6.86d (9.0)2H
O-CH₂4.03t (5.9)2H64.76
N-CH₂ (ethyl)2.73t (5.9)2H56.93
N-CH₂ (pyrrolidine)2.45–2.38m4H53.82
CH₂ (pyrrolidine)1.69–1.60m4H23.07

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is utilized to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) mass spectrometry was used. The analysis yielded a prominent ion at a mass-to-charge ratio (m/z) of 270.0, which corresponds to the protonated molecule [M+H]⁺ researchgate.net. This finding is consistent with the calculated molecular weight of the compound (C₁₂H₁₆BrNO), confirming its elemental formula.

Mass Spectrometry Data for this compound
Ionization MethodObserved m/zAssignment
Electrospray Ionization (ESI)270.0[M+H]⁺

Infrared (IR) Spectroscopy for Functional Group Analysis

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: From the ethyl and pyrrolidine moieties, expected in the 3000-2850 cm⁻¹ range.

C-O-C stretching: The aryl-alkyl ether linkage would likely produce a strong, characteristic band in the 1250-1000 cm⁻¹ region.

Aromatic C=C stretching: These vibrations within the benzene ring typically appear in the 1600-1450 cm⁻¹ region.

C-N stretching: The stretching vibration of the tertiary amine in the pyrrolidine ring is expected in the 1250-1020 cm⁻¹ range.

C-Br stretching: The carbon-bromine bond is expected to show an absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

Predicted Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
Aromatic C=CStretching1600-1450
Aryl-Alkyl Ether (C-O-C)Stretching1250-1000
Tertiary Amine (C-N)Stretching1250-1020
Aryl Halide (C-Br)Stretching600-500

X-ray Crystallography for Solid-State Structure Determination

As of the latest available literature, there is no published single-crystal X-ray diffraction data for this compound. This technique, which provides precise information about the three-dimensional arrangement of atoms in the solid state, has not been applied to this compound, or at least the results have not been made publicly available. Therefore, detailed information on its crystal lattice, bond angles, and bond lengths in the solid phase remains undetermined.

Computational Chemistry and in Silico Investigations

Quantum Chemical Studies

Quantum chemical studies, grounded in the principles of quantum mechanics, are employed to calculate the electronic structure and energy of molecules. These methods provide fundamental information about molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For a molecule like 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles.

The geometry optimization reveals key structural features, such as the planarity of the bromophenyl ring and the puckering of the pyrrolidine (B122466) ring. The flexible ethyl linker between the phenoxy and pyrrolidine moieties allows for multiple conformations, and DFT can identify the lowest energy state. The results of such an analysis are typically presented in tabular form, providing a precise geometric description of the molecule.

ParameterFragmentRepresentative Value
Bond Length (Å)C-Br~1.91
Bond Length (Å)C(aromatic)-O~1.37
Bond Length (Å)O-C(ethyl)~1.43
Bond Length (Å)C(ethyl)-N~1.47
Bond Angle (°)C-C-Br~119.8
Bond Angle (°)C-O-C~118.5
Dihedral Angle (°)C(ar)-O-C-CVariable (flexible bond)

Note: The values in this table are representative examples for similar chemical fragments and illustrate the typical output of a DFT calculation.

Following geometry optimization, DFT calculations can be used to analyze the electronic structure of this compound. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative oxygen and bromine atoms, indicating regions susceptible to electrophilic attack. The region around the pyrrolidine nitrogen would also show negative potential, highlighting its basic character. Positive potential (blue) would be expected around the hydrogen atoms. This information is invaluable for predicting sites of interaction for hydrogen bonding and other non-covalent interactions.

Electronic PropertySignificance
HOMO EnergyIndicates electron-donating ability
LUMO EnergyIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)Predicts chemical reactivity and stability
Dipole MomentMeasures overall polarity of the molecule
MEP AnalysisIdentifies sites for electrophilic and nucleophilic attack

Molecular Dynamics and Conformational Analysis

While DFT is excellent for finding a molecule's lowest energy state, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior and conformational flexibility over time. nih.gov An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion. For a flexible molecule like this compound, MD is essential for exploring the full range of accessible conformations in a simulated physiological environment (e.g., in a water box). nih.gov

Computational Approaches to Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov Computational methods are instrumental in developing these relationships, allowing for the rational design of more potent and selective molecules.

Drug design can be approached from two main perspectives: ligand-based and structure-based. mdpi.comnih.gov

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on analyzing a set of molecules known to be active and identifying common chemical features (a pharmacophore) required for activity. nih.gov For this compound, a pharmacophore model could include features like the aromatic ring, the ether oxygen (as a hydrogen bond acceptor), and the pyrrolidine nitrogen (as a basic group or hydrogen bond acceptor).

Structure-Based Design: When the 3D structure of the target protein is available, this method uses the binding site information to design ligands that fit with high affinity and specificity. mdpi.com Techniques like molecular docking are central to this approach. Studies on similar compounds, such as 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine, which inhibits LTA(4) hydrolase, demonstrate how SAR can be explored by modifying specific parts of the molecule and observing the effect on potency. nih.govlookchem.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This simulation helps in understanding the binding mode and estimating the binding affinity, often expressed as a "docking score". researchgate.net

In a hypothetical docking study, this compound would be docked into the active site of a relevant biological target. The results would show the most likely binding pose and identify key interactions, such as hydrogen bonds between the ether oxygen or pyrrolidine nitrogen and amino acid residues, or hydrophobic interactions involving the bromophenyl ring. The docking score provides a quantitative estimate of binding strength, which can be used to rank different compounds in a virtual screening campaign. mdpi.com

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Hypothetical Target (e.g., Epoxide Hydrolase)-8.5 (Illustrative)Tyr235Pi-Pi Stacking (Bromophenyl ring)
Asp150Hydrogen Bond (Pyrrolidine N)
Val180, Leu195Hydrophobic Interaction

Note: This table presents an illustrative example of molecular docking results to demonstrate the type of data obtained from such a simulation.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In contemporary drug discovery and development, the early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to predicting its pharmacokinetic behavior and potential success as a therapeutic agent. In silico methods, which utilize computational models to forecast these properties, have become indispensable tools for screening and optimizing chemical entities. These predictive models are built upon large datasets of experimentally determined properties and employ quantitative structure-activity relationship (QSAR) and machine learning algorithms to correlate molecular descriptors with ADME characteristics. This approach allows for the rapid and cost-effective evaluation of numerous compounds, helping to prioritize those with favorable pharmacokinetic profiles.

Prediction of Blood-Brain Barrier Permeability for Pyrrolidine Derivatives

A crucial aspect of the distribution profile for any compound intended to act on the central nervous system (CNS) is its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. For a drug to exert its effects within the brain, it must possess specific physicochemical properties that facilitate its passage across this barrier, which can occur via passive diffusion or active transport mechanisms.

Computational models for predicting BBB permeability have been extensively developed and are often based on a set of key molecular descriptors. mdpi.comnih.gov Research consistently points to several critical factors that govern a molecule's ability to permeate the BBB:

Lipophilicity: A moderate degree of lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is essential. Highly lipophilic compounds can readily partition into the lipid membranes of the endothelial cells.

Molecular Size: Smaller molecules generally exhibit better permeability. An increase in molecular weight is often correlated with decreased passive diffusion across the BBB.

Polar Surface Area (PSA): The topological polar surface area (TPSA), which is the sum of the surfaces of polar atoms in a molecule, is a strong predictor of BBB penetration. A lower PSA is generally associated with better permeability, as it indicates fewer hydrogen bonding capabilities that would hinder passage through the lipophilic barrier. Studies suggest a TPSA of less than 90 Ų is favorable for CNS-active drugs. nih.gov

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors also influences BBB permeability. A lower count of hydrogen bond donors is typically preferred.

The predictive performance of these models can be quite high, with some machine learning and deep learning algorithms achieving accuracies of over 90% in classifying compounds as BBB-permeable or non-permeable. nih.govfrontiersin.org These models are trained on large and diverse datasets of compounds with experimentally determined BBB permeability values, such as the logarithmic ratio of the concentration of a compound in the brain to that in the blood (logBB). nih.govnih.gov

The following interactive table presents the calculated molecular descriptors for this compound and compares them to the general guidelines for compounds that are likely to cross the blood-brain barrier.

Pharmacological and Biological Activity Profiling

Investigation of Broad Biological Spectrum Activities

Antimicrobial Activity Studies

There are no specific studies available in the peer-reviewed scientific literature that investigate the antimicrobial activity of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine. Consequently, no data on its potential efficacy against microbial pathogens has been reported.

Antifungal Efficacy Assessments

A review of scientific databases indicates that the antifungal efficacy of this compound has not been assessed in any published research. Therefore, there is no available data or research findings on its potential as an antifungal agent.

Antibacterial Activity Evaluations

There is no published scientific literature detailing the evaluation of the antibacterial activity of this compound. As such, its spectrum of activity against bacterial strains remains uninvestigated.

Antineoplastic and Antiproliferative Research

Extensive searches of chemical and biological databases have yielded no specific antineoplastic or antiproliferative research focused on this compound. While related chemical structures are sometimes investigated in cancer research, this specific compound has not been the subject of such studies. nih.govnih.gov

In Vitro Cytotoxicity Assays

There are no available scientific reports or data from in vitro cytotoxicity assays conducted on this compound against any cancer cell lines. Therefore, its potential cytotoxic effects on malignant cells have not been determined.

Mechanisms of Action in Cancer Cell Lines

As there have been no studies on the antineoplastic or antiproliferative effects of this compound, its mechanism of action in cancer cell lines has not been investigated. There is a complete absence of research in this area for this specific compound.

Neuropharmacological Explorations

Neuroprotective Potency Assessment

A comprehensive search of scientific databases and literature reveals no studies specifically investigating the neuroprotective potential of this compound. Consequently, there is no available data to assess its efficacy in protecting neuronal cells from damage induced by neurotoxins, oxidative stress, or other pathological conditions.

Modulatory Effects on Central Nervous System Receptors

There is currently no published research detailing the interaction of this compound with any central nervous system (CNS) receptors. Its binding affinity, selectivity, and functional activity (agonist, antagonist, or modulator) at key CNS targets such as cannabinoid, histamine, or other neurotransmitter receptors have not been determined. nih.govnih.govnih.govresearchgate.net

Enzyme Inhibition and Modulation Studies

Inhibition of Leukotriene A4 Hydrolase (LTA4 Hydrolase)

While there is research on pyrrolidine-containing compounds as inhibitors of Leukotriene A4 Hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4, no studies have specifically reported the inhibitory activity of this compound. tandfonline.comnih.govnih.govacs.orgresearchgate.net Structure-activity relationship (SAR) studies on analogous compounds suggest that modifications to the phenoxy group can influence potency, but without direct experimental data, the effect of the bromine substitution at the para position remains speculative.

Table 1: LTA4 Hydrolase Inhibition Data for this compound

CompoundIC₅₀ (nM)Assay ConditionsSource
This compoundNo data available--

Dihydrofolate Reductase (DHFR) Inhibition

No studies have been identified that evaluate the inhibitory effect of this compound on Dihydrofolate Reductase (DHFR). wikipedia.orgnih.govresearchgate.netnih.govresearchgate.net DHFR is a crucial enzyme in folate metabolism and a target for various therapeutic agents. Without experimental screening or computational modeling, the potential for this compound to act as a DHFR inhibitor is unknown.

Table 2: DHFR Inhibition Data for this compound

CompoundIC₅₀ (µM)Target Organism/Cell LineSource
This compoundNo data available--

Kinase Activity Modulation, e.g., AMPK

The scientific literature lacks any information regarding the modulatory effects of this compound on the activity of AMP-activated protein kinase (AMPK) or any other kinases. nih.govnih.govresearchgate.netmdpi.com AMPK is a central regulator of cellular energy homeostasis, and its modulation has significant therapeutic implications. However, the role, if any, of this specific compound in the AMPK signaling pathway has not been explored.

Table 3: AMPK Activity Modulation Data for this compound

CompoundEffect on AMPK ActivityCell Line/SystemConcentration RangeSource
This compoundNo data available---

Receptor Binding and Agonist/Antagonist Profiling

The interaction of a ligand with a receptor is characterized by its binding affinity and its functional effect (i.e., whether it acts as an agonist, antagonist, or inverse agonist). The pyrrolidine (B122466) and phenoxyethyl moieties are present in various known biologically active molecules, and by examining these, we can infer the potential receptor binding profile of this compound.

Nicotinic acetylcholine (B1216132) receptors are a family of ligand-gated ion channels that are crucial in synaptic transmission in the central and peripheral nervous systems. They are composed of various subunits, leading to a diversity of receptor subtypes with distinct pharmacological properties. The α4β2 nAChR subtype is of particular interest due to its role in nicotine (B1678760) addiction and various neurological disorders.

Research into nicotine analogues has explored modifications of the core structure to understand structure-activity relationships. Compounds featuring a pyrrolidine moiety linked to an aromatic group through an ether bond have shown significant affinity for nAChRs. Specifically, meta-substituted phenolic derivatives have been synthesized and evaluated for their activity at human α4β2 nAChRs. semanticscholar.org

Studies on these analogues indicate that the nature of the substituent on the aromatic ring can influence both binding affinity and functional activity. While direct data for a 4-bromo substitution on the phenoxy ring of the title compound is not available, data for related compounds with different substitutions provide insight into the potential for nAChR interaction. For instance, certain halogenated derivatives have demonstrated nanomolar affinities. semanticscholar.org The functional activity of these related compounds at the human α4β2 nAChR has been characterized as partial agonism. semanticscholar.org

Table 1: Binding Affinities and Functional Activities of Structurally Related Phenoxyethylpyrrolidine Analogues at Human α4β2 nAChRs Data is for structurally related meta-substituted phenolic pyrrolidine ethers. semanticscholar.org

Compound AnalogueSubstitutionBinding Affinity (IC50, nM)Functional Activity (Efficacy)
Analogue 1-H150Partial Agonist (40%)
Analogue 2-OCH310Full Agonist (100%)
Analogue 3-F160Partial Agonist (35%)
Analogue 4-Cl170Partial Agonist (30%)

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a significant role in various physiological and pathological processes, including immune responses, HIV infection, and cancer metastasis. The pyrrolidine scaffold has been identified as a promising structural motif for the development of CXCR4 antagonists. ebi.ac.uknih.govnih.gov

A series of novel CXCR4 antagonists based on a pyrrolidine scaffold have been designed and synthesized. These efforts have led to the identification of potent antagonists with significant binding affinity for the CXCR4 receptor. nih.gov For example, a representative compound from one such study, which incorporates a pyrrolidine ring, displayed a potent binding affinity with an IC50 of 79 nM in a competitive antibody displacement assay. nih.govnih.gov

Functionally, these pyrrolidine-based compounds have been shown to act as effective antagonists. They can inhibit the CXCL12-induced cytosolic calcium flux, a key signaling event downstream of CXCR4 activation, with IC50 values in the low nanomolar range. nih.govnih.gov Furthermore, in cell-based assays, these compounds have demonstrated the ability to mitigate CXCL12/CXCR4-mediated cell migration, a critical process in cancer metastasis. nih.gov

Table 2: In Vitro Activity of a Representative Pyrrolidine-Based CXCR4 Antagonist Data is for a structurally related pyrrolidine-based compound. nih.govnih.gov

AssayEndpointResult
Receptor Binding (12G5 Antibody Displacement)IC5079 nM
CXCL12-Induced Calcium Flux InhibitionIC500.25 nM
Transwell Cell Migration AssayFunctional EffectSignificant inhibition of migration

Advanced In Vitro and Ex Vivo Assay Methodologies

The characterization of a compound's pharmacological profile relies on a suite of sophisticated in vitro and ex vivo assays. These techniques allow for the detailed investigation of receptor binding, functional activity, and cellular responses.

For assessing activity at nicotinic acetylcholine receptors , common in vitro methods include:

Radioligand Binding Assays: These assays are used to determine the binding affinity of a compound for a specific receptor subtype. Typically, membranes from cells expressing the receptor of interest (e.g., human α4β2 nAChRs) are incubated with a radiolabeled ligand (such as [3H]cytisine or [3H]epibatidine) and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be calculated. semanticscholar.org

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology: This technique is widely used to study the functional properties of ligand-gated ion channels expressed in Xenopus oocytes. Oocytes are injected with cRNA encoding the nAChR subunits of interest. After a period of expression, the oocytes are voltage-clamped, and the application of the test compound allows for the measurement of ion currents flowing through the receptor channels. This method can determine whether a compound is an agonist, partial agonist, or antagonist, as well as its potency (EC50) and efficacy. semanticscholar.org

Patch-Clamp Electrophysiology: This technique can be applied to mammalian cell lines stably or transiently expressing specific nAChR subtypes. It allows for the detailed characterization of the effects of compounds on receptor function at the single-channel or whole-cell level, providing insights into the mechanism of action.

For the evaluation of CXCR4 antagonists , a range of in vitro and ex vivo assays are employed:

Competitive Binding Assays: Similar to those used for nAChRs, these assays measure the ability of a compound to compete with a labeled ligand for binding to the CXCR4 receptor. The labeled ligand can be the natural chemokine ligand CXCL12 (radiolabeled) or a fluorescently labeled antibody (like the 12G5 antibody) that recognizes an extracellular epitope of CXCR4. nih.gov

Calcium Mobilization Assays: Since CXCR4 is a G protein-coupled receptor that signals through the Gαi pathway, its activation leads to a transient increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes (e.g., Fura-2 or Fluo-4). The ability of a test compound to inhibit the CXCL12-induced calcium signal is a measure of its antagonistic activity. nih.gov

Cell Migration (Transwell) Assays: These assays, also known as Boyden chamber assays, are used to assess the functional consequence of CXCR4 antagonism. Cells that express CXCR4 are placed in the upper chamber of a transwell insert, and a solution containing CXCL12 is placed in the lower chamber. The number of cells that migrate through the porous membrane towards the chemokine is quantified. An effective CXCR4 antagonist will inhibit this migration. nih.gov

β-Arrestin Recruitment Assays: Upon activation, GPCRs like CXCR4 recruit β-arrestin proteins, which is a key step in receptor desensitization and internalization, as well as in initiating distinct signaling pathways. Assays that measure the interaction between CXCR4 and β-arrestin (e.g., using bioluminescence resonance energy transfer - BRET, or enzyme-fragment complementation) can be used to characterize the functional selectivity of antagonists.

These advanced assay methodologies are essential for building a comprehensive pharmacological profile of a novel compound like this compound and for understanding its potential therapeutic applications.

Medicinal Chemistry and Drug Discovery Perspectives

Scaffold Design and Chemical Space Exploration

The phenoxyethyl pyrrolidine (B122466) framework is a prime example of a "privileged scaffold" in drug design. Its value stems from the distinct properties of its components. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is of particular importance. nih.gov Unlike flat, aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring give it a non-planar, three-dimensional (3D) structure. nih.govresearchgate.net This 3D geometry allows for a more comprehensive exploration of the chemical space, potentially leading to enhanced and more specific interactions with the complex surfaces of biological targets like enzymes and receptors. nih.gov

Furthermore, the pyrrolidine ring contains stereogenic centers, meaning the spatial arrangement of substituents can be precisely controlled. researchgate.net This stereochemistry is critical, as different isomers of a drug candidate can exhibit vastly different biological activities and profiles due to their differential binding to enantioselective proteins. nih.govresearchgate.net

The phenoxyethyl portion of the scaffold provides additional avenues for modification. The phenyl ring can be substituted at various positions (ortho, meta, para) with a wide range of functional groups to modulate properties such as potency, selectivity, and pharmacokinetics. The bromine atom in 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine, for instance, serves as a common substituent and a reactive handle for further chemical elaboration. The ethyl ether linker provides conformational flexibility, allowing the pyrrolidine and phenyl rings to adopt optimal orientations for binding to a target. The strategic combination of these three components creates a versatile and highly adaptable scaffold for developing diverse libraries of compounds.

Structure-Activity Relationship (SAR) Elucidation for Phenoxyethyl Pyrrolidine Analogues

Understanding the Structure-Activity Relationship (SAR) is fundamental to transforming a chemical scaffold into a targeted therapeutic. SAR studies involve systematically modifying a molecule's structure and observing the corresponding changes in its biological activity. For phenoxyethyl pyrrolidine analogues, this involves alterations to all three core components.

Key SAR insights for pyrrolidine-based scaffolds have been established through various studies:

Phenyl Ring Substitution: The nature, size, and position of substituents on the phenyl ring can drastically alter biological activity. For example, in a series of pyrrolidine derivatives developed as DPP-IV inhibitors, a 4-trifluorophenyl substitution was found to exhibit the best inhibitory activity. nih.gov In other cases, chloro or methyl groups have been shown to enhance potency against different targets. nih.gov

Pyrrolidine Ring Modification: Changes to the pyrrolidine ring itself, such as the introduction of substituents or altering its stereochemistry, can have profound effects. For instance, studies have shown that a cis-4-CF₃ substituent on the pyrrolidine ring can enforce a specific conformation that leads to full agonism at the GRP40 receptor. nih.gov Similarly, the stereochemistry at the 3-position can determine whether a compound acts as a pure antagonist or a selective degrader of the estrogen receptor α (ERα). nih.gov

These relationships are often summarized in tables to guide further design.

Modification SiteType of ModificationGeneral Impact on Activity
Phenyl Ring Introduction of electron-withdrawing groups (e.g., -CF₃, -Cl)Can enhance potency and metabolic stability.
Introduction of electron-donating groups (e.g., -CH₃, -OCH₃)May improve binding affinity through hydrophobic interactions.
Positional Isomerism (ortho, meta, para)Can significantly alter selectivity for different biological targets.
Pyrrolidine Ring Addition of substituents (e.g., methyl, hydroxyl)Influences stereochemistry and can introduce new interaction points.
Alteration of stereochemistry (R vs. S)Often leads to significant differences in potency and target selectivity. nih.gov

Optimization Strategies for Potency and Selectivity

Once an initial "hit" or a preliminary SAR is established, medicinal chemists employ various optimization strategies to enhance a compound's potency, selectivity, and drug-like properties. This process, known as the hit-to-lead and lead optimization phase, is heavily guided by the SAR data.

A primary strategy is structure-based drug design , which relies on understanding how a compound binds to its target at an atomic level, often using techniques like X-ray crystallography. acs.org This allows chemists to make rational modifications to improve the "fit." For instance, if a pocket in the target protein is identified, a substituent can be added to the phenyl ring of the phenoxyethyl pyrrolidine scaffold to occupy that space and form favorable interactions.

Another key strategy is the iterative synthesis and testing of analogues. Based on initial SAR, new compounds are designed to test specific hypotheses. For example, if a 4-bromo substituent shows good activity, chemists might synthesize analogues with 4-chloro, 4-fluoro, and 4-iodo groups to probe the role of halogen size and electronegativity. This systematic approach led to a nearly 1000-fold improvement in potency for a novel spiropyrrolidine inhibitor of β-secretase (BACE1). acs.org

Furthermore, computational tools are used to predict properties, helping to prioritize which compounds to synthesize. This reduces the time and resources spent on compounds that are unlikely to succeed. Optimization is a multi-parameter process, balancing the need for high potency with the requirements for metabolic stability, cell permeability, and low toxicity.

Identification of Lead Compounds for Therapeutic Development

The ultimate goal of the aforementioned efforts is to identify a lead compound that can be advanced into preclinical and clinical development. The pyrrolidine scaffold, as part of more complex molecules, has yielded numerous potent lead compounds across various disease areas. nih.govfrontiersin.org These compounds demonstrate significant activity in biological assays, often measured by their half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).

Several promising lead compounds incorporating a pyrrolidine ring have been reported in the literature, showcasing the scaffold's versatility.

Compound ID/SeriesBiological Target/ActivityReported Potency (IC₅₀)
Compound 26 CXCR4 Antagonist (Anti-metastatic)79 nM (binding affinity), 0.25 nM (calcium flux) nih.govfrontiersin.orgnih.gov
Compound 22c Topoisomerase IV Inhibitor (Antibacterial)3.07 µM (E. coli), 8.2 µM (S. aureus) nih.gov
Compound 15g Acetylcholinesterase (AChE) Inhibitor0.029 µM nih.gov
Compound 23d DPP-IV Inhibitor (Antidiabetic)11.32 µM nih.gov
Pyrrolidine derivative 106 COX-2 Inhibitor (Anti-inflammatory)1 µM researchgate.net

These examples highlight how the core pyrrolidine structure, when appropriately decorated, serves as a powerful foundation for the development of highly potent and specific therapeutic agents. Compound 26 , a CXCR4 antagonist, demonstrated not only high potency but also favorable metabolic stability and efficacy in an in vivo cancer metastasis model, marking it as a strong candidate for further development. nih.gov Similarly, other compounds have shown promise as antibacterial, anti-inflammatory, and neuroprotective agents, underscoring the broad therapeutic potential of pyrrolidine-based scaffolds. nih.gov

Future Directions and Research Horizons

Novel Synthetic Methodologies and Process Optimization

The efficient and scalable synthesis of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine is fundamental to enabling extensive biological evaluation. While traditional methods like Williamson ether synthesis are viable, future research is likely to focus on more advanced and optimized methodologies.

A particularly promising avenue is the application of the Mitsunobu reaction . wikipedia.orgorganic-chemistry.org This reaction allows for the formation of the crucial aryl ether bond by coupling an alcohol with a phenolic compound under mild conditions, using reagents such as triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov A key advantage of the Mitsunobu reaction is that it proceeds with a predictable inversion of stereochemistry at the alcohol's carbon center, which is a powerful tool for creating specific stereoisomers if a chiral starting material is used. organic-chemistry.orgmissouri.edu

Table 1: Comparison of Potential Synthetic Routes for this compound
MethodologyKey ReagentsTypical ConditionsPotential AdvantagesPotential Disadvantages
Williamson Ether Synthesis4-Bromophenol, 1-(2-chloroethyl)pyrrolidine, Strong Base (e.g., NaH)Aprotic polar solvent, elevated temperatureUses common, inexpensive reagents.Requires harsh basic conditions; may have side reactions.
Mitsunobu Reaction1-(2-hydroxyethyl)pyrrolidine, 4-Bromophenol, PPh₃, DIAD/DEADAnhydrous THF, 0°C to room temperatureMild reaction conditions; stereochemical control. organic-chemistry.orgmissouri.eduStoichiometric byproducts can complicate purification. organic-synthesis.com

Advanced Computational and Data-Driven Drug Discovery Approaches

Modern drug discovery heavily relies on computational methods to accelerate the identification of promising drug candidates and to understand their mechanisms of action. For this compound, these approaches can predict its biological activities and guide further chemical modifications.

Molecular docking is a primary tool that could be used to screen the compound against a vast library of biological targets. amazonaws.comsemanticscholar.org Given that structurally similar molecules are known to inhibit Leukotriene A4 hydrolase (LTA4H), docking studies could predict the binding affinity and orientation of this compound within the active site of this enzyme. researchgate.net Such studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for its inhibitory activity.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be employed on a series of related phenoxyethylpyrrolidine derivatives. nih.govresearchgate.net By correlating structural features with biological activity, QSAR models can identify which parts of the molecule are most important for its function, guiding the synthesis of more potent and selective analogs. nih.gov

Data-driven approaches integrate large datasets from genomics, proteomics, and chemical screenings to identify new drug-target relationships. mdpi.com A hypothetical workflow for advancing this compound using such methods is outlined below.

Table 2: Hypothetical Data-Driven Discovery Workflow
StepTechniqueObjectiveExample Application
1. Target IdentificationIn Silico Target PredictionIdentify potential biological targets based on structural similarity to known ligands.Screening against databases to link the compound's structure to targets like LTA4H or nAChRs.
2. Virtual ScreeningMolecular DockingPredict binding affinity and mode for a library of virtual analogs. frontiersin.orgDocking analogs with different halogen substitutions against the LTA4H active site.
3. Property PredictionADMET ModelingPredict absorption, distribution, metabolism, excretion, and toxicity profiles. mdpi.comAssess drug-likeness and potential liabilities of high-affinity virtual hits.
4. Hit PrioritizationMachine Learning AlgorithmsRank virtual hits based on predicted potency, selectivity, and safety.Select the top 5-10 candidates for chemical synthesis and in vitro validation.

Exploration of Untapped Biological Targets and Disease Areas

While the pyrrolidine (B122466) scaffold is found in drugs targeting a wide array of conditions, the specific biological profile of this compound is not extensively characterized. nih.gov Future research should focus on screening this compound against novel or underexplored biological targets.

The most immediate target for investigation is Leukotriene A4 hydrolase (LTA4H) . This enzyme is responsible for the synthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator implicated in numerous inflammatory diseases. researchgate.nettandfonline.com Inhibition of LTA4H is a validated therapeutic strategy, and given that close analogs of the title compound are known LTA4H inhibitors, this represents a highly promising avenue for exploration. rsc.orgscbt.com Success in this area could position the compound as a lead for treating conditions like chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), and psoriasis. researchgate.net

Beyond LTA4H, the compound's structural features suggest other potential targets. The phenoxyethylpyrrolidine core is present in molecules that interact with nicotinic acetylcholine (B1216132) receptors (nAChRs) , which are relevant for neurological disorders. acs.org Additionally, various pyrrolidine derivatives have shown activity against enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), both of which are central to inflammatory pathways. mdpi.comnih.gov

Table 3: Potential Biological Targets for Future Exploration
Potential TargetBiological FunctionAssociated Disease AreasRationale for Exploration
Leukotriene A4 Hydrolase (LTA4H)Catalyzes the formation of pro-inflammatory LTB4. nih.govInflammation, COPD, IBD, Psoriasis. researchgate.netClose structural analogs are known inhibitors. rsc.org
Nicotinic Acetylcholine Receptors (nAChRs)Ligand-gated ion channels in the central and peripheral nervous systems.Neurological disorders (e.g., Alzheimer's, Parkinson's), Pain.The core scaffold is found in known nAChR modulators. acs.org
Cyclooxygenase (COX) EnzymesMediate the production of prostaglandins, key players in inflammation and pain. mdpi.comInflammation, Pain, Arthritis.General potential for phenoxy- and pyrrolidine-containing anti-inflammatory agents. nih.gov

Translational Research and Preclinical Development Prospects

Translating a promising compound from the laboratory to a clinical setting is a complex, multi-stage process. For this compound, the initial focus of translational research would be to rigorously validate its activity and mechanism of action in vitro. Assuming it is confirmed as a potent and selective LTA4H inhibitor, the next step would be to assess its efficacy in cellular and animal models of inflammation.

Preclinical development would involve a series of critical studies. Pharmacokinetic (PK) studies would determine how the compound is absorbed, distributed, metabolized, and excreted by a living organism. Pharmacodynamic (PD) studies would establish the relationship between the drug's concentration and its biological effect, for instance, by measuring the reduction of LTB4 levels in vivo after administration.

Animal models relevant to the proposed target would be essential. For an LTA4H inhibitor, this could include models like zymosan-induced peritonitis, where the ability of the compound to reduce neutrophil infiltration and inflammation would be quantified. rsc.org Early-stage toxicology and safety pharmacology studies would also be necessary to identify any potential adverse effects before the compound could be considered for human trials. The ultimate prospect of this compound as a therapeutic agent hinges on demonstrating a clear efficacy and an acceptable safety margin in these preclinical evaluations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloalkylation reactions. For example, phase transfer catalysis (PTC) under alkaline conditions (e.g., NaOH in dichloromethane) can enhance reaction rates by facilitating ion-pair transfer between immiscible phases. Reaction optimization should include screening catalysts (e.g., tetrabutylammonium bromide) and temperature gradients (25–80°C) to maximize yield . Statistical Design of Experiments (DoE), such as factorial design, can systematically evaluate variables like solvent polarity, molar ratios, and reaction time, reducing trial-and-error approaches .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC-MS : Quantify purity and detect impurities.
  • NMR (¹H/¹³C) : Confirm molecular structure, including bromophenoxy and pyrrolidine moieties.
  • X-ray crystallography : Resolve stereochemistry if chiral centers are present (e.g., racemic mixtures require chiral columns or derivatization) .
  • Elemental analysis : Validate empirical formula consistency.

Q. What safety protocols are critical when handling this compound given limited toxicological data?

  • Methodological Answer : Assume potential toxicity due to structural analogs (e.g., brominated aromatics). Implement:

  • PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid drain disposal .
  • Emergency procedures : Refer to GHS guidelines (e.g., H302, H315 warnings) and cross-reference safety data from structurally similar compounds .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives of this compound for pharmacological studies?

  • Methodological Answer :

  • Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity and binding affinity.
  • Molecular docking : Screen against target proteins (e.g., Mycobacterium tuberculosis enzymes for antitubercular analogs) .
  • Reaction path search algorithms : Optimize synthetic routes using tools like GRRM or AFIR to identify low-energy pathways .
  • Machine learning : Train models on existing SAR data to predict bioactivity or toxicity .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer :

  • Experimental validation : Conduct DSC/TGA for thermal stability and Karl Fischer titration for hygroscopicity.
  • Solubility profiling : Use shake-flask method across pH buffers (1–13) and solvents (water, DMSO, ethanol).
  • Comparative analysis : Cross-reference data from analogs (e.g., 1-(4-Bromophenyl)pyrrolidine, CAS 22090-26-2) to infer trends .
  • Peer collaboration : Share datasets via platforms like ICReDD to harmonize conflicting results .

Q. How can researchers leverage structure-activity relationships (SAR) to enhance the biological efficacy of this compound derivatives?

  • Methodological Answer :

  • Functional group modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to the bromophenoxy ring to improve metabolic stability.
  • Scaffold hopping : Replace pyrrolidine with thiomorpholine or piperidine to alter pharmacokinetics .
  • Bioisosteric replacement : Substitute bromine with chlorine or methyl groups to balance lipophilicity and target engagement .
  • In vitro assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., MIC for antimicrobial activity) .

Q. What advanced statistical methods are suitable for optimizing reaction conditions in scaled-up synthesis?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Model nonlinear interactions between variables (e.g., catalyst loading, temperature).
  • Taguchi arrays : Robustly optimize parameters with minimal experimental runs .
  • Artificial neural networks (ANNs) : Predict optimal conditions using historical reaction data .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.